molecular formula C22H18N2O3 B3659619 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Cat. No.: B3659619
M. Wt: 358.4 g/mol
InChI Key: HUTITASUSVCAME-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring fused with a phenylacetamide moiety, and a methoxyphenyl group attached to the benzoxazole ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-26-18-10-7-16(8-11-18)22-24-19-14-17(9-12-20(19)27-22)23-21(25)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTITASUSVCAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide typically involves the following steps:

  • Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 4-methoxybenzoic acid, under acidic conditions. This reaction often requires a dehydrating agent like polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

  • Attachment of the Phenylacetamide Moiety: : The benzoxazole intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine or pyridine. This step involves the formation of an amide bond, resulting in the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

  • Reduction: : The compound can be reduced under appropriate conditions to yield amine derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitro groups, and sulfonic acids can be introduced using catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide exerts its effects depends on its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-hydroxyphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
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N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

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